molecular formula C13H17N3O7S B2552774 2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid CAS No. 866145-94-0

2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid

Cat. No.: B2552774
CAS No.: 866145-94-0
M. Wt: 359.35
InChI Key: YIKPLZSYLBGERV-UHFFFAOYSA-N
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Description

2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid is a complex organic compound with a unique structure that includes a nitro group, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid typically involves multiple steps:

    Sulfonylation: The addition of the sulfonyl group, often using sulfonyl chlorides.

    Morpholine Ring Formation: The incorporation of the morpholine ring through nucleophilic substitution reactions.

    Final Assembly: The coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Utilized in the synthesis of polymers or materials with unique properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring and sulfonyl group can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

    2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]butanoic acid: Contains a butanoic acid group.

Uniqueness

2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(N-methyl-4-morpholin-4-ylsulfonyl-2-nitroanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O7S/c1-14(9-13(17)18)11-3-2-10(8-12(11)16(19)20)24(21,22)15-4-6-23-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKPLZSYLBGERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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